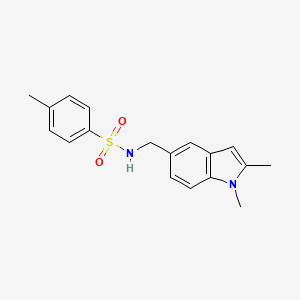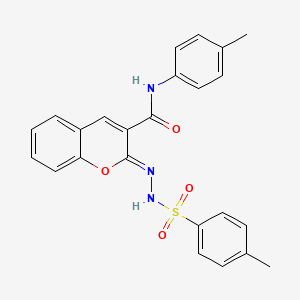![molecular formula C13H12ClFN4O3 B2389019 2-chloro-N-[(4,6-diméthoxy-1,3,5-triazin-2-yl)méthyl]-6-fluorobenzamide CAS No. 2034538-33-3](/img/structure/B2389019.png)
2-chloro-N-[(4,6-diméthoxy-1,3,5-triazin-2-yl)méthyl]-6-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-6-fluorobenzamide is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a benzamide core substituted with a chloro group, a fluorine atom, and a triazine ring, making it a versatile molecule for scientific research and industrial applications.
Applications De Recherche Scientifique
2-chloro-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-6-fluorobenzamide has several scientific research applications:
Chemistry: Used as a coupling agent in peptide synthesis.
Biology: Employed in the modification of biomolecules like alginates to enhance their functional properties.
Medicine: Investigated for its potential antibacterial and antitubercular activities.
Industry: Utilized in the production of advanced materials and pharmaceuticals.
Mécanisme D'action
Target of Action
It is known that this compound is a highly reactive peptide coupling agent , which suggests that its targets could be various proteins or peptides in the body.
Mode of Action
The compound, also known as 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT), reacts with carboxylic acids to form active esters . These esters are highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile . This reaction is often used in the synthesis of peptides .
Pharmacokinetics
It is known that the compound is insoluble in water , which could impact its absorption and distribution in the body.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is stable under inert atmosphere and room temperature conditions . Additionally, its reactivity may be influenced by the pH and temperature of its environment.
Analyse Biochimique
Biochemical Properties
The compound, 2-chloro-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-6-fluorobenzamide, plays a significant role in biochemical reactions, particularly in the formation of amides . It interacts with carboxylic acids and amines to form amides . The nature of these interactions involves the formation of an active ester intermediate, which then undergoes nucleophilic attack by an amine .
Molecular Mechanism
The molecular mechanism of action of 2-chloro-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-6-fluorobenzamide involves the formation of an active ester intermediate. The carboxylic acid reacts with the compound to form this intermediate, which is highly reactive and can undergo a nucleophilic attack by an amine . This results in the formation of an amide and the release of a molecule of 4,6-dimethoxy-1,3,5-triazin-2-ol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-6-fluorobenzamide typically involves multiple steps. One common method starts with the preparation of 2-chloro-4,6-dimethoxy-1,3,5-triazine, which is a stable yet highly reactive peptide coupling agent . This intermediate is then reacted with 6-fluorobenzamide under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as N-methylmorpholine .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The process would require optimization of reaction conditions to ensure high yield and purity. This could involve continuous flow reactors and advanced purification techniques to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-6-fluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluorine substituents can participate in nucleophilic substitution reactions.
Coupling Reactions: The triazine ring can act as a coupling agent in peptide synthesis.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and thiols, and solvents such as THF and dimethylformamide (DMF). Reaction conditions often involve mild temperatures and the presence of catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, coupling reactions with amines can yield amide derivatives, while substitution reactions can produce various substituted benzamides.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-chloro-4,6-dimethoxy-1,3,5-triazine: A stable and highly reactive peptide coupling agent.
4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Another triazine-based coupling reagent.
Uniqueness
What sets 2-chloro-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-6-fluorobenzamide apart is its combination of a benzamide core with a triazine ring and fluorine substitution. This unique structure enhances its reactivity and makes it suitable for a broader range of applications compared to other triazine derivatives.
Propriétés
IUPAC Name |
2-chloro-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-6-fluorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClFN4O3/c1-21-12-17-9(18-13(19-12)22-2)6-16-11(20)10-7(14)4-3-5-8(10)15/h3-5H,6H2,1-2H3,(H,16,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILADUMVQDUCION-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)CNC(=O)C2=C(C=CC=C2Cl)F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClFN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-N-{[3-(4-methoxyphenyl)-2-methyltetrahydro-5-isoxazolyl]methyl}-4-piperidinecarboxamide](/img/structure/B2388938.png)
![2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-(2-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2388940.png)

![(2S)-8-[(E)-3-Hydroxy-3-methylbut-1-enyl]-5,7-dimethoxy-2-phenyl-2,3-dihydrochromen-4-one](/img/structure/B2388943.png)
![4-(N-benzyl-N-methylsulfamoyl)-N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2388944.png)
![N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B2388945.png)


![2,6-difluoro-N'-methyl-N'-[4-methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl]benzenecarbohydrazide](/img/structure/B2388952.png)

![1-[3-(2,6-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2388955.png)
![2-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazol-5-amine](/img/structure/B2388956.png)
![4-[(1H-1,2,3-Benzotriazol-1-ylmethyl)amino]-2,3-dimethylphenol](/img/structure/B2388958.png)
![1-ethyl-N-(6-fluorobenzo[d]thiazol-2-yl)-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide](/img/structure/B2388959.png)
